molecular formula C20H25NO4 B5729916 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide

4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide

Cat. No. B5729916
M. Wt: 343.4 g/mol
InChI Key: BTMVXIUCRSPMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide, also known as EIMB, is a chemical compound that has shown great potential in scientific research. This compound is a benzamide derivative that has been synthesized using various methods and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer cell growth and proliferation. 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a role in inflammation.
Biochemical and Physiological Effects:
4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has various biochemical and physiological effects. Studies have shown that 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has been found to have anti-angiogenic properties, which means it can inhibit the growth of blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide in lab experiments is its high yield in synthesis. 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has been synthesized with high yields using various methods, which makes it readily available for use in lab experiments. However, one limitation of using 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide. One direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore its potential as a combination therapy with other drugs, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide and its potential side effects.
Conclusion:
In conclusion, 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide is a promising compound with various scientific research applications. Its anti-cancer and anti-inflammatory properties make it a potential treatment for cancer and inflammatory diseases. Its high yield in synthesis and potential for combination therapy make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide can be synthesized using various methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with isopropyl alcohol and sodium hydride, followed by the reaction with ethoxyamine hydrochloride and 4-isopropoxybenzyl chloride. Another method involves the reaction of 4-methoxy-3-nitrobenzoic acid with isopropyl alcohol and sodium hydride, followed by the reaction with 4-isopropoxybenzylamine and ethyl chloroformate. Both methods have been successful in synthesizing 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide with high yields.

Scientific Research Applications

4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-ethoxy-N-(4-isopropoxybenzyl)-3-methoxybenzamide has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-5-24-18-11-8-16(12-19(18)23-4)20(22)21-13-15-6-9-17(10-7-15)25-14(2)3/h6-12,14H,5,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMVXIUCRSPMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methoxy-N-[(4-propan-2-yloxyphenyl)methyl]benzamide

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